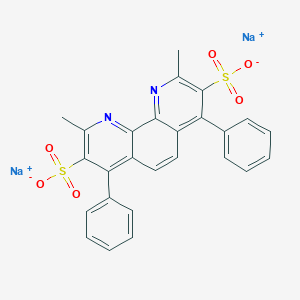![molecular formula C30H57N2O6P B146877 2-[4-(dimethylamino)-3-oxo-4H-pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphite CAS No. 127614-93-1](/img/structure/B146877.png)
2-[4-(dimethylamino)-3-oxo-4H-pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(dimethylamino)-3-oxo-4H-pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphite, also known by its IUPAC name this compound, is a glycerol ether compound. It has a molecular formula of C30H57N2O6P and a molecular weight of 572.768 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(dimethylamino)-3-oxo-4H-pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphite typically involves the reaction of dimethylaminopyridine (DMAP) with ethyl phosphite and a long-chain alcohol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The use of continuous flow reactors and immobilized catalysts, such as DMAP on porous silica particles, has been explored to enhance the efficiency and yield of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(dimethylamino)-3-oxo-4H-pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphite undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include molecular oxygen for oxidation and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from the oxidation of this compound include oxygenated aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Applications De Recherche Scientifique
2-[4-(dimethylamino)-3-oxo-4H-pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphite has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2-[4-(dimethylamino)-3-oxo-4H-pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphite exerts its effects involves its role as a nucleophilic catalyst. It accelerates reaction rates by forming highly activated electrophilic intermediates. For example, in the Steglich esterification, this compound reacts with the O-acylisourea intermediate to form an acylated pyridinium intermediate, which then reacts with alcohols to form esters . The compound’s ability to act as both a nucleophile and a hydrogen bond acceptor contributes to its catalytic efficiency .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Dimethylaminopyridine (DMAP): A widely used nucleophilic catalyst in organic synthesis.
4-Carboxypyridine: Another pyridine derivative used in selective oxidation reactions.
4-Cyanopyridine: Known for its catalytic activity in various organic reactions.
Uniqueness
2-[4-(dimethylamino)-3-oxo-4H-pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphite is unique due to its long-chain alkyl group, which enhances its solubility in organic solvents and its ability to participate in a wider range of reactions compared to other pyridine derivatives .
Propriétés
Numéro CAS |
127614-93-1 |
|---|---|
Formule moléculaire |
C30H57N2O6P |
Poids moléculaire |
572.8 g/mol |
Nom IUPAC |
2-[4-(dimethylamino)-3-oxo-4H-pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphite |
InChI |
InChI=1S/C30H57N2O6P/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-23-35-26-28(36-6-2)27-38-39(34)37-24-22-32-21-20-29(31(3)4)30(33)25-32/h20-21,25,28-29H,5-19,22-24,26-27H2,1-4H3 |
Clé InChI |
FTTDBZNMICPROO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(COP([O-])OCC[N+]1=CC(=O)C(C=C1)N(C)C)OCC |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(COP([O-])OCC[N+]1=CC(=O)C(C=C1)N(C)C)OCC |
Synonymes |
1-O-hexadecyl-2-O-ethyl-rac-glycero-3-phosphoric acid 4-(N,N-dimethylamino)-pyridinium ethylester DMAP-ethyl-PAF DMAP-ethyl-platelet activating facto |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















